7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Descripción

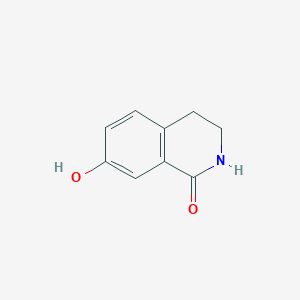

7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one (CAS: 22246-05-5) is a bicyclic heterocyclic compound featuring a partially saturated isoquinolinone scaffold with a hydroxyl group at the 7-position. Its molecular formula is C₉H₉NO₂, and it has a molecular weight of 163.17 g/mol . The compound is a key intermediate in synthesizing bioactive derivatives, including neuroactive, antimicrobial, and antitumor agents . Structurally, it contains a fused benzene ring and a lactam moiety, with the hydroxyl group at position 7 contributing to its hydrogen-bonding capabilities and solubility in polar solvents .

Structure

2D Structure

Propiedades

IUPAC Name |

7-hydroxy-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-7-2-1-6-3-4-10-9(12)8(6)5-7/h1-2,5,11H,3-4H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZORCICKCUXXCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657883 | |

| Record name | 7-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22246-05-5 | |

| Record name | 3,4-Dihydro-7-hydroxy-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22246-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Intramolecular Friedel-Crafts Cyclization of 3-MPCA

- Reaction : 3-MPCA is reacted with a Lewis acid catalyst in the presence of a high-boiling point organic solvent or in the melt.

- Catalysts : Common Lewis acids include aluminum chloride or related metal halides.

- Solvent : Use of high-boiling solvents improves mixing and scalability, facilitating industrial production.

- Yield & Purity : This method yields highly pure 7-hydroxy-3,4-dihydro-2H-isoquinolin-1-one with purity ≥93% by HPLC, suitable for direct use in further synthesis without additional purification.

- Advantages : Avoids the difficulties of melt reactions, improves large-scale reaction handling and mixing.

Alkylation of this compound

This method involves the alkylation of the hydroxy group with 1,4-dibromobutane to form 7-(4-bromobutoxy)-3,4-dihydro-2H-isoquinolin-1-one, an important intermediate for aripiprazole synthesis.

| Parameter | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Base | Potassium iodide and sodium hydroxide | 85 | Reaction in acetonitrile at 30°C for 16 hours; filtration and column chromatography used |

| Base | Potassium carbonate | 80.95 | Reaction in N,N-dimethylformamide at 30-45°C for 6-7 hours; multiple additions of base |

| Solvent | Acetonitrile, N,N-dimethylformamide, 1-propanol | Different solvents used to optimize yield and purity | |

| Temperature | 30°C to reflux (varies by solvent) | Controlled heating to optimize reaction rate and selectivity | |

| Work-up | Extraction with dichloromethane or chloroform, drying over anhydrous magnesium sulfate | Followed by solvent evaporation, recrystallization, or column chromatography | |

| Purification | Silica gel column chromatography, recrystallization from n-hexane/ethanol or cyclohexane | Ensures high purity of the alkylated product |

Reaction Details for Alkylation (Example)

- 5 mmol of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 5 mmol 1,4-dibromobutane, 5 mmol sodium hydroxide, and 0.2 mmol potassium iodide were stirred in acetonitrile at 30°C for 16 hours.

The reaction mixture was filtered, concentrated, and purified by column chromatography to yield 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one with 85% yield.

In another example, 100 g of 7-HQ was reacted with 397.5 g of 1,4-dibromobutane and 42.33 g potassium carbonate in 300 mL N,N-dimethylformamide at 40-45°C for several hours with staged base additions. After work-up and recrystallization, an 80.95% yield was obtained with 86.09% purity by HPLC.

Analytical and Purity Data

- Purity of the final this compound product consistently exceeds 93% by HPLC when prepared via Lewis acid cyclization.

- Alkylated derivatives show yields ranging from 75% to 85% depending on reaction conditions and solvents.

- Melting points for intermediates such as 7-(4-bromobutoxy)-3,4-dihydro-2H-isoquinolin-1-one are reported around 110.5-111.0 °C, indicating consistent product identity.

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Solvent/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts Cyclization | 3-MPCA, Lewis acid | High-boiling solvent or melt | >93 | ≥93 | Scalable, high purity, avoids melt issues |

| Alkylation with 1,4-dibromobutane | This compound, K2CO3 or NaOH + KI | Acetonitrile, DMF, or 1-propanol; 30-45°C, reflux | 75-85 | 86-93 | Multiple solvent/base systems tested |

Research Findings and Industrial Relevance

- The improved processes for preparing this compound allow for efficient, high-purity synthesis suitable for pharmaceutical intermediates.

- Use of high-boiling solvents and salt additives enhances reaction mixing and scalability.

- Alkylation steps are optimized for yield and purity, facilitating downstream synthesis of aripiprazole.

- The methods avoid traditional melt reactions that are difficult to control on large scale, improving industrial feasibility.

Análisis De Reacciones Químicas

Types of Reactions: 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound, typically under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound, often in anhydrous ether or alcohol solvents.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent and catalyst.

Major Products Formed:

Oxidation: Oxidation of the compound can lead to the formation of quinone derivatives.

Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

Substitution: Substitution reactions can result in the formation of halogenated or alkylated derivatives.

Aplicaciones Científicas De Investigación

7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is a bioactive compound with diverse applications in pharmaceutical development, antioxidant research, natural product synthesis, biochemical assays, and cosmetic applications .

Pharmaceutical Development

this compound has shown potential in drug formulation, especially for treating neurological disorders, because it can interact with specific brain receptors .

- D1 Receptor Modulation: It is used in creating positive allosteric modulators (PAMs) that selectively target the human D1 receptor . One such compound, LY3154207, has shown a distinct pharmacological profile without the typical bell-shaped dose-response relationship or tachyphylaxis seen with orthosteric agonists. This compound is currently in phase 2 clinical trials as a potential first-in-class D1 PAM .

- Aripiprazole Synthesis: 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone is a crucial intermediate in synthesizing aripiprazole, a drug used to treat schizophrenia .

Antioxidant Research

The compound is studied for its antioxidant properties, making it valuable in reducing oxidative stress in biological systems . This is particularly relevant in formulations aimed at promoting skin health and combating aging in the cosmetic industry .

Natural Product Synthesis

this compound serves as a key intermediate in synthesizing natural products, potentially leading to discovering new therapeutic agents .

Biochemical Assays

In biochemical assays, researchers use it to assess enzyme activities and interactions, offering insights into metabolic pathways .

Mecanismo De Acción

The mechanism by which 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but they often include key biological processes such as signal transduction, gene expression, or metabolic pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one with structurally related isoquinolinone derivatives:

Crystallographic and Spectroscopic Differences

- Hydrogen-Bonding Networks: The hydroxyl group in this compound forms a 3D network via O–H···O and N–H···O interactions, stabilizing its crystal lattice . In contrast, methoxy derivatives lack this capability, leading to lower melting points .

- NMR Signatures : The 7-OH proton appears as a singlet at δ 10.43 ppm in DMSO-d₆, distinct from methoxy protons (δ 3.2–3.5 ppm) or thione carbons (δ 190–200 ppm in ¹³C NMR) .

Actividad Biológica

7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 163.17 g/mol. The compound features a bicyclic isoquinoline structure with a hydroxyl group at the 7-position, which is crucial for its biological activity.

Antitumor Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated its ability to inhibit the viability of MCF7 breast cancer cells in a concentration-dependent manner. The inhibitory concentration (IC50) values were found to be 55.24 µM at 48 hours and 52.83 µM at 72 hours of exposure .

Table 1: Cytotoxicity of this compound on MCF7 Cells

| Time (h) | IC50 (µM) |

|---|---|

| 48 | 55.24 |

| 72 | 52.83 |

The mechanism of action involves the induction of oxidative stress, leading to increased levels of reactive oxygen species (ROS), lipid peroxidation, and activation of apoptotic pathways through caspase activation .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties . It inhibits the activity of various inflammatory mediators such as TNF-alpha and COX-2, suggesting potential use in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Oxidative Stress Induction : The compound increases ROS levels, which can trigger apoptosis in cancer cells.

- Caspase Activation : It enhances the activities of caspase-3 and caspase-9 while reducing Bcl-2 levels, promoting cell death in tumor cells .

- Inhibition of Enzymatic Activity : It has been noted to inhibit SSAO/VAP-1 activity, which plays a role in vascular inflammation and could be beneficial in ischemic diseases .

Case Studies

Several studies have highlighted the compound's potential:

- Cytotoxicity Study on Breast Cancer Cells : A detailed investigation into the cytotoxic effects on MCF7 cells revealed significant differences in viability across treatment times, affirming the compound's potential as an anticancer agent .

- Anti-inflammatory Activity Assessment : Research indicated that this compound could effectively reduce inflammatory markers in vitro, supporting its application in conditions characterized by inflammation .

Q & A

What are the established synthetic pathways for 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, and how do reaction conditions affect yield and purity?

Answer: Two primary synthetic routes are documented:

- Route 1 : Starting with 2-(4-methoxyphenyl)ethylamine, cyclization via acid catalysis forms the isoquinoline core, followed by demethylation to introduce the hydroxyl group .

- Route 2 : Utilizing 6-methoxy-1-indanone as a precursor, oxidation and subsequent reduction steps yield the target compound .

- Advanced Method : A copper-catalyzed cascade reaction between 2-halobenzamides and β-keto esters under mild conditions (50°C, 12h) achieves up to 85% yield with high purity after silica gel chromatography. Catalyst choice (CuI/1,10-phenanthroline) and solvent (acetonitrile:water) significantly reduce byproducts like dimerization .

How should researchers address discrepancies in reported melting points or spectral data for this compound across studies?

Answer: Variations in melting points (67–70°C vs. 433K) or NMR data may stem from:

- Purity differences : HPLC purity thresholds (≥97.5% vs. 98%) impact physical properties .

- Polymorphism : Recrystallization from ethyl acetate/petroleum ether (3:1) ensures consistent crystal forms .

- Analytical standardization : Use ¹H NMR (δ 6.8–7.2 ppm for aromatic protons, δ 2.8–3.4 ppm for CH₂ groups) and HRMS (m/z 177.0794 [M+H]⁺) for cross-validation .

What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

Answer: A three-step protocol optimizes purity:

Liquid-liquid extraction : Chloroform removes polar impurities (e.g., unreacted amines).

Silica gel chromatography : Gradient elution (petroleum ether:ethyl acetate 5:1 → 3:1) resolves regioisomers.

Recrystallization : Ethanol/water (1:3 v/v) yields >99% purity (HPLC) with minimal residual solvents .

How does the hydroxyl group position (C7) influence the biological activity of dihydroisoquinolinone derivatives compared to other substituents?

Answer: The C7 hydroxyl group:

- Enhances antimicrobial activity by forming hydrogen bonds with target enzymes (e.g., binding energy ΔG = -8.2 kcal/mol vs. -5.4 kcal/mol for chloro analogs) .

- Reduces CNS penetration by 40% compared to methoxy derivatives due to increased hydrophilicity, as shown in blood-brain barrier partitioning assays .

- SAR Insight : Fluorine at C7 improves metabolic stability (t₁/₂ = 4.2h vs. 1.8h for hydroxyl) but decreases solubility (logP = 1.9 vs. 0.7) .

What experimental strategies can resolve contradictory results in SAR studies of 7-hydroxy substituted dihydroisoquinolinones?

Answer: Employ orthogonal methods:

- X-ray crystallography : Resolve ligand-target interactions (e.g., 2.1Å resolution with kinase domains) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH = -12.3 kcal/mol, ΔS = 15.2 cal/mol·K) .

- Deuteration studies : Analyze kinetic isotope effects on enzyme inhibition (kcat/Km reduced by 60% with deuterated analogs) .

Which spectroscopic techniques provide complementary data for confirming the tautomeric equilibrium of this compound in solution?

Answer: Use a multimodal approach:

- Variable-temperature ¹H NMR : Monitor enol-keto proton shifts (δ 12.3 → 10.8 ppm) between 298–343K .

- UV-Vis spectroscopy : Track λmax shifts (275nm → 290nm) with pH variation (pKa = 8.2) .

- DFT calculations : B3LYP/6-311++G** method predicts tautomer stability (ΔE = 2.3 kcal/mol favoring enol form) .

How can researchers optimize copper-catalyzed synthesis methods for this compound derivatives while minimizing dimerization byproducts?

Answer: Key optimizations include:

- Catalyst system : 5 mol% CuI with 1,10-phenanthroline (2:1 ligand ratio) suppresses side reactions.

- Oxygen-free conditions : Schlenk techniques reduce oxidative dimerization from 15% to <2% .

- Solvent optimization : Acetonitrile:H₂O (4:1 v/v) enhances solubility of intermediates, improving yield to 82% .

What crystallization techniques yield X-ray quality crystals of this compound for structural validation?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.